molecular formula C6H12O5 B1581267 alpha-L-Rhamnose CAS No. 6014-42-2

alpha-L-Rhamnose

Cat. No. B1581267
CAS RN: 6014-42-2
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-HGVZOGFYSA-N
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Description

Alpha-L-Rhamnose is a type of sugar that is found in various plants and bacteria. It is a rare sugar that has been gaining attention due to its unique properties and potential applications in various fields, including pharmaceuticals, food, and cosmetics. In

Scientific Research Applications

Enzymatic Applications and Biotechnological Importance

α-L-Rhamnosidase, an enzyme that cleaves terminal α-L-rhamnose from a variety of natural products, has garnered significant attention in scientific research. It exhibits wide occurrence in nature, including in animal tissues, plants, yeasts, fungi, and bacteria. Its biotechnological applications are diverse, ranging from debittering and clarifying citrus fruit juices, enhancing wine aromas, to derhamnosylation of natural products for pharmaceutical interests (Yadav, Yadav, Yadav, & Yadav, 2010).

Industrial and Pharmaceutical Potential

Research on α-L-rhamnosidase from Alternaria sp. L1 highlights its utility in synthesizing rhamnose-containing chemicals (RCCs) through reverse hydrolysis. This process leverages inexpensive rhamnose as a glycosyl donor, indicating potential applications in various industrial processes (Xu, Liu, Yin, Liu, Lu, & Xiao, 2016).

Application in Nutraceuticals

α-L-Rhamnosidase from Aspergillus terreus is used for derhamnosylation of natural compounds like rutin, converting it into pharmacologically significant flavonoids like isoquercitrin. This process has applications in nutraceuticals due to its high productivity and the purity of the resulting product (Gerstorferová, Fliedrová, Halada, Marhol, Křen, & Weignerová, 2012).

Structural and Molecular Biological Studies

Studies on α-L-rhamnosidase from Dictyoglomus thermophilum, like DtRha, demonstrate specificity for α-L-rhamnose and distinct substrate binding preferences. Such research is crucial for understanding the enzyme's structure-function relationships, which can be leveraged in industrial applications for selectively modifying natural flavonoids (Guillotin, Kim, Traoré, Moreau, Lafite, Coquoin, Nuccio, de Vaumas, & Daniellou, 2019).

Fungal Studies and Gene Regulation

In fungi like Aspergillus nidulans, the α-L-rhamnosidase genes, rhaA and rhaE, have been studied for their transcriptional regulation,shedding light on the molecular mechanisms controlling their expression. Understanding such regulatory pathways is key for advancing the use of fungi in biotechnological applications, particularly in the production of α-L-rhamnosidases and the catabolism of L-rhamnose (Pardo & Orejas, 2014).

Crystal Structure Analysis and Novel Modules

The crystal structure of α-L-rhamnosidase from Streptomyces avermitilis revealed the presence of a novel carbohydrate-binding module (CBM67), elucidating the enzyme's mechanism and its calcium-dependent binding properties. This insight is crucial for understanding enzyme-substrate interactions and improving the enzyme's efficiency in industrial processes (Fujimoto, Jackson, Michikawa, Maehara, Momma, Henrissat, Gilbert, & Kaneko, 2013).

Enhanced Thermostability through Mutagenesis

The application of B-factor-saturation mutagenesis to increase the thermostability of α-L-rhamnosidase from Aspergillus terreus led to the development of mutant enzymes with enhanced stability and efficiency. Such modifications are vital for industrial applications, particularly in high-temperature processes (Ge, Li, Wu, Zhao, Ding, Wang, & Xiao, 2018).

Biocatalyst Development and Reusability

The immobilization of α-L-rhamnosidase on magnetic metal-organic frameworks (MOFs) demonstrated improved reusability and efficiency in the hydrolysis of rutin. This approach underscores the potential of using immobilized enzymes as biocatalysts in the conversion of low-solubility flavonoids (Wang, Zheng, Chen, & Wu, 2020).

Insights into Rhamnose Utilization Pathways

Comparative genomics and functional analysis have provided comprehensive insights into the L-rhamnose catabolic pathways and transcriptional regulons across various bacteria. These studies aid in understanding the microbial utilization of L-rhamnose and have implications in biotechnology and ecology (Rodionova, Li, Thiel, Stolyar, Stanton, Fredrickson, Bryant, Osterman, Best, & Rodionov, 2013).

properties

IUPAC Name

(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-HGVZOGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331435
Record name alpha-L-Rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-L-Rhamnose

CAS RN

6014-42-2
Record name α-L-Rhamnose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6014-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-L-Rhamnose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-L-Rhamnose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-RHAMNOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
141
Citations
V Hugouvieux, S Centis, C Lafitte… - Applied and …, 1997 - Am Soc Microbiol
The production of endopolygalacturonase (endoPG) by Colletotrichum lindemuthianum, a fungal pathogen causing anthracnose on bean seedlings, was enhanced when the fungus …
Number of citations: 33 journals.asm.org
W Chen, L Gu, W Zhang, E Motari, L Cai… - ACS chemical …, 2011 - ACS Publications
The targeting of autologous vaccines toward antigen presenting cells (APCs) via the in vivo complexation between anti α-Gal (anti-Gal) antibodies and α-Gal antigens presents a …
Number of citations: 48 pubs.acs.org
S Takagi, GA Jeffrey - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
A three-dimensional neutron diffraction refinement at room temperature of aL-rhamnose monohydrate has been completed. The heavy-atom coordinates are in good agreement with …
Number of citations: 50 scripts.iucr.org
S Yokota, H Ochi, H Ohtsuka, M Kato… - Infection and …, 1989 - Am Soc Microbiol
… Biochem.132:329-337, 1983) and competitive enzyme immunoassay experiments with monosaccharides demonstrated that alpha-L-rhamnose residues in the outer core of LPS might …
Number of citations: 41 journals.asm.org
C AIa, LO Kononov, NK Kochetkov - Bioorganicheskaia Khimiia, 1989 - europepmc.org
The synthesis of disaccharide repeating units, D-GlcA-(beta 1----3)-L-Rha (fragment A) and L-Rha-(alpha 1----3)-D-GlcA (fragment B), of the K54-antigenic polysaccharide from …
Number of citations: 2 europepmc.org
J Liang, H Aleksanyan, S Metzenberg… - Zygote, 2016 - cambridge.org
The sea urchin embryo is recognized as a model system to reveal developmental mechanisms involved in human health and disease. In Part I of this series, six carbohydrates were …
Number of citations: 7 www.cambridge.org
B Bardsley, DH Williams, TP Baglin - Blood Coagulation & …, 1998 - europepmc.org
… The enzymatically induced cleavage of alpha-L-rhamnose from the tetrasaccharide of ristocetin A removes this ability to induce platelet aggregation in plasma, providing a possible …
Number of citations: 14 europepmc.org
C Kieda, M Monsigny - Invasion & Metastasis, 1986 - europepmc.org
… -D-galactose-, alpha-L-fucose and alpha-L-rhamnose substituted serum albumin. A neoglycoprotein bearing alpha-L-rhamnose residues was an efficient binder under the conditions of …
Number of citations: 88 europepmc.org
FX Bernard, S Sable, B Cameron… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… quercetin 3-O-beta-D-glucose-[1,6]-O-alpha-L-rhamnose (rutin), quercetin 3-O-beta-D-galactose-[1,6]-O-alpha-L-rhamnose, and quercetin 3-O-beta-D-glucose (isoquercitrin). The most …
Number of citations: 166 journals.asm.org
XY Guo, TX He, Y Hu, YG Yu, XY Li… - Journal of Henan …, 2019 - cabdirect.org
… phenol-3-O-(2G-alpha-L-rhamnose)-rue glucoside and Phytolaccagenin, respectively. … kaempferia galanga phenol-3-O-(2G-alpha-L-rhamnose)-rue glucoside, both of them belong to …
Number of citations: 1 www.cabdirect.org

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